molecular formula C12H11NO5 B2365894 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 91570-21-7

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2365894
CAS No.: 91570-21-7
M. Wt: 249.222
InChI Key: OOFJEEXBHNBXJL-UHFFFAOYSA-N
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Description

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxy and methoxy groups on the quinoline ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxyaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinoline ring. This is usually achieved through a series of condensation and cyclization reactions under controlled conditions.

    Hydroxylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-7-methyl-3-quinolinecarboxylic acid
  • 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid

Uniqueness

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the specific positioning of its hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)11(14)7(5-13-8)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFJEEXBHNBXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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